molecular formula C26H26ClN3O2 B251003 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

カタログ番号: B251003
分子量: 448 g/mol
InChIキー: BBIXURRLZQEIBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

科学的研究の応用

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Another area of research is the potential use of this compound in cancer therapy. p38 MAPK is known to play a role in tumor growth and survival, and inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo.
This compound has also been studied for its potential neuroprotective effects. p38 MAPK is known to be involved in neuronal apoptosis and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of these diseases.

作用機序

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, UV radiation, and oxidative stress, and its activation leads to the phosphorylation of downstream targets, including transcription factors and other kinases. Inhibition of p38 MAPK by this compound prevents the phosphorylation of these targets, leading to the inhibition of various cellular processes, including inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of p38 MAPK by this compound leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo. This compound has also been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of using 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its specificity for p38 MAPK. This compound has been shown to selectively inhibit p38 MAPK without affecting other MAPK pathways, such as ERK and JNK. This specificity allows for the study of the specific role of p38 MAPK in various cellular processes.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.

将来の方向性

There are several future directions for the study of 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. The development of more potent and selective inhibitors may allow for the study of the specific role of p38 MAPK in various cellular processes.
Another area of research is the potential use of this compound in combination therapy with other drugs. This compound has been shown to have synergistic effects with other drugs, such as chemotherapeutic agents and other kinase inhibitors. The combination of this compound with other drugs may lead to enhanced therapeutic effects in various diseases.
Finally, the potential use of this compound in clinical trials for various diseases should be explored. Although this compound has shown promising results in preclinical studies, its effectiveness and safety in humans need to be evaluated in clinical trials. The development of this compound as a therapeutic agent may lead to new treatments for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

合成法

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multistep process starting from 4-chloroacetophenone. The first step involves the reaction of 4-chloroacetophenone with 4-(2-methylbenzoyl)piperazine in the presence of potassium carbonate and DMF to yield 4-(4-(2-methylbenzoyl)piperazin-1-yl)acetophenone. The second step involves the reaction of the intermediate product with 4-bromoaniline in the presence of cesium carbonate and DMF to yield this compound (this compound).

特性

分子式

C26H26ClN3O2

分子量

448 g/mol

IUPAC名

2-(4-chlorophenyl)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O2/c1-19-4-2-3-5-24(19)26(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-25(31)18-20-6-8-21(27)9-7-20/h2-13H,14-18H2,1H3,(H,28,31)

InChIキー

BBIXURRLZQEIBP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

正規SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。